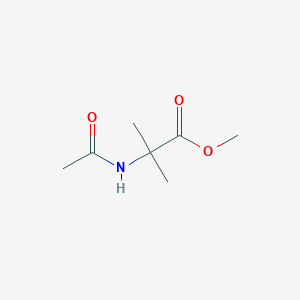
甲基 2-乙酰氨基-2-甲基丙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl N-acetyl-2-methylalaninate is an organic compound with the molecular formula C6H11NO3 It is an ester derivative of 2-acetamido-2-methylpropanoic acid
科学研究应用
methyl N-acetyl-2-methylalaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
methyl N-acetyl-2-methylalaninate can be synthesized through several methods. One common approach involves the esterification of 2-acetamido-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-acetamido-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
methyl N-acetyl-2-methylalaninate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-acetamido-2-methylpropanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Hydrolysis: 2-acetamido-2-methylpropanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of methyl 2-acetamido-2-methylpropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis. The acetamido group can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
Methyl 2-amino-2-methylpropanoate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 2-acetamido-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
methyl N-acetyl-2-methylalaninate is unique due to its specific ester and acetamido functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
methyl 2-acetamido-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(9)8-7(2,3)6(10)11-4/h1-4H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDXOCZVZPRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B2722913.png)
![5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2722914.png)
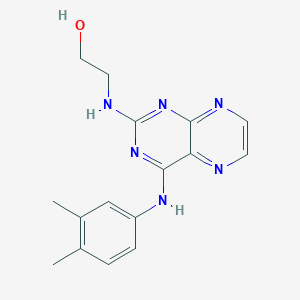
![2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2722916.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2722918.png)
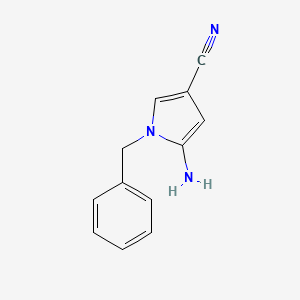
![4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2722922.png)

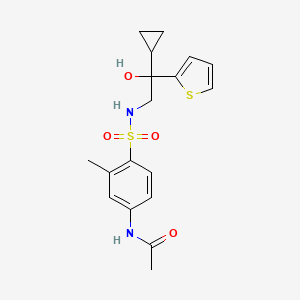

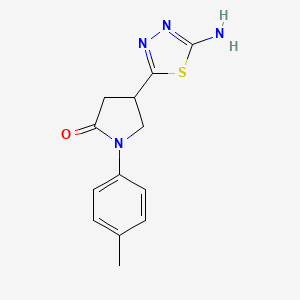
![4-{[1-(4-Ethylbenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2722933.png)
![1-(4-bromo-3-methylphenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2722934.png)
